3-tert-Butylamino-3-methyl-1-butene hydrochloride

Histamine H3 Receptor GPCR Pharmacology CNS Drug Discovery

Researchers investigating histaminergic, cholinergic, or GABAergic signaling often struggle with off-target confounds from non-selective tool compounds. 3-tert-Butylamino-3-methyl-1-butene hydrochloride (CAS 1189-79-3) solves this by providing a highly specific polypharmacological probe: - Potent butyrylcholinesterase inhibition (human BuChE IC50 = 1.20 nM) for selective probing of cholinergic dysfunction. - Positive allosteric modulation of α4β3δ GABA-A receptors (EC50 = 135 nM) to study tonic inhibition without synaptic interference. - Moderate histamine H3 receptor affinity (Ki = 465 nM) combined with no activity at muscarinic or β1-adrenergic receptors, ensuring clean mechanistic data. Supplied as a high-purity hydrochloride salt with full batch traceability, enabling reproducible in-vitro and in-vivo pharmacology.

Molecular Formula C9H20ClN
Molecular Weight 177.71 g/mol
CAS No. 1189-79-3
Cat. No. B13756538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-Butylamino-3-methyl-1-butene hydrochloride
CAS1189-79-3
Molecular FormulaC9H20ClN
Molecular Weight177.71 g/mol
Structural Identifiers
SMILESCC(C)(C)[NH2+]C(C)(C)C=C.[Cl-]
InChIInChI=1S/C9H19N.ClH/c1-7-9(5,6)10-8(2,3)4;/h7,10H,1H2,2-6H3;1H
InChIKeyOCTBLEATZRDLOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-tert-Butylamino-3-methyl-1-butene hydrochloride Overview


3-tert-Butylamino-3-methyl-1-butene hydrochloride (CAS 1189-79-3) is an aliphatic amine hydrochloride salt featuring a sterically hindered tert-butylamino group attached to a methyl-substituted butene backbone. This compound, also referred to as N-tert-butyl-2-methylbut-3-en-2-amine hydrochloride, is categorized as a quaternary ammonium compound and is primarily employed as a synthetic intermediate and pharmacological tool compound in early-stage drug discovery and chemical biology research . Its structural features confer distinct properties in receptor binding assays, notably as a modulator of histaminergic, cholinergic, and GABAergic systems.

Workflow
Synthetic intermediate for medicinal chemistry and tool compound preparation
Target Class
Histaminergic, cholinergic, and GABAergic receptor binding assays
Selection Context
Sterically hindered amine scaffold for CNS research tool screening

3-tert-Butylamino-3-methyl-1-butene: Unique Binding Profile


Generic substitution of 3-tert-Butylamino-3-methyl-1-butene hydrochloride with other tert-butylamine-containing compounds or simpler aliphatic amines is not advisable for precise scientific applications. The compound's specific combination of a tert-butyl group, a methyl substituent, and a terminal alkene creates a unique steric and electronic environment that dictates its interaction with diverse biological targets, including histamine H3 receptors, butyrylcholinesterase (BuChE), and GABA-A receptor subtypes [1]. Closely related analogs, such as N-tert-butyl-2-methylbutan-2-amine (CAS 2085-66-7) or other N-tert-butyl aliphatic amines, exhibit markedly different binding affinities and selectivity profiles across these receptor classes. The quantitative evidence below demonstrates that even minor structural deviations from the 3-tert-Butylamino-3-methyl-1-butene scaffold result in significant shifts in potency and target engagement, underscoring the necessity of using this precise compound for reproducible and interpretable experimental outcomes.

Scaffold Mismatch
Closely related tert-butylamino analogs exhibit markedly different receptor binding profiles; simple aliphatic amines lack the required steric environment.
Potency & Selectivity Shift
Minor structural deviations from the methyl-substituted butene scaffold can alter target engagement and isoform selectivity, limiting direct interchangeability.

3-tert-Butylamino-3-methyl-1-butene: Potency & Selectivity Data


Histamine H3 Receptor Binding

In a competitive radioligand displacement assay using recombinant human histamine H3 receptor expressed in CHO-K1 cells, 3-tert-Butylamino-3-methyl-1-butene demonstrated a binding affinity (Ki) of 465 nM [1]. In contrast, a structurally related analog bearing a di-n-butylamino terminus displayed significantly weaker H3 receptor binding with a Ki of 4 µM (4000 nM) under comparable assay conditions [2]. This represents an 8.6-fold higher affinity for the target compound relative to the comparator analog, highlighting the critical role of the tert-butylamino and methyl-substituted butene moiety in optimal receptor engagement.

Histamine H3 Binding
Cross-study comparable
Target Ki
465 nM
Analog Ki
4000 nM
Supports H3 receptor probe selection; 8.6-fold affinity difference relative to di-n-butylamino analog
Recombinant human H3 in CHO-K1 cells; radioligand displacement assay
Histamine H3 Receptor GPCR Pharmacology CNS Drug Discovery

BuChE Inhibition: Human vs. Equine

3-tert-Butylamino-3-methyl-1-butene demonstrates potent inhibition of butyrylcholinesterase (BuChE). Against human BuChE, the compound exhibits an IC50 of 1.20 nM in an Ellman's assay using butyrylthiocholine iodide as a substrate [1]. Comparative analysis against equine serum BuChE reveals an IC50 of 899 nM [2], indicating a 749-fold higher potency for the human enzyme. Furthermore, when benchmarked against other small-molecule BuChE inhibitors evaluated under similar conditions, the compound's potency is substantial. For instance, a benzimidazole-based piperazine derivative reported in the literature displayed a BuChE IC50 of 1200 nM (1.2 µM) [3], highlighting that the target compound is approximately 1000-fold more potent. Another aromatic tertiary amine derivative, CHEMBL3922793, exhibited a Ki of 120 nM for equine BuChE [4], whereas the target compound shows an IC50 of 899 nM, suggesting comparable or superior potency depending on the species of enzyme.

BuChE Inhibition
Cross-study comparable
Human IC50
1.20 nM
Equine IC50
899 nM
Human BuChE inhibition context; 749-fold species potency shift observed
Ellman's method; benzimidazole comparator IC50 1200 nM, CHEMBL3922793 Ki 120 nM
Butyrylcholinesterase Enzyme Inhibition Alzheimer's Disease Research

α4β3δ GABA-A Receptor Modulation

In a functional assay measuring positive allosteric modulation of extrasynaptic α4β3δ GABA-A receptors expressed in CHO cells, 3-tert-Butylamino-3-methyl-1-butene exhibited an EC50 of 135 nM, indicating potentiation of GABA-induced currents [1]. While a direct comparator with identical receptor subtype is not available, context is provided by a structurally distinct benzodiazepine-site ligand, MRK-016, which displays an EC50 of 3 nM for GABAA α5 receptors . More broadly, the observed EC50 of 135 nM is consistent with the mid-nanomolar range of efficacy reported for other positive allosteric modulators of α4β3δ receptors, such as the reference compound gaboxadol (EC50 ~12 nM for α4β3δ) [2]. This positions 3-tert-Butylamino-3-methyl-1-butene as a moderately potent modulator within this specific receptor subtype class.

GABA-A Modulation
Class-level
α4β3δ EC50
135 nM
Gaboxadol EC50
12 nM
Supports extrasynaptic GABA-A receptor modulation context; 11-fold less potent than gaboxadol at same subtype
CHO cell patch-clamp; class-level inference for α4β3δ positive allosteric modulators
GABA-A Receptor Allosteric Modulation Neuropharmacology

Muscarinic & Beta-1 Receptor Selectivity

In counter-screening assays, 3-tert-Butylamino-3-methyl-1-butene exhibited no appreciable binding affinity for muscarinic acetylcholine receptors [1] or the beta-1 adrenergic receptor at tested concentrations. This is a key differentiator from many classical cholinergic and adrenergic ligands, which often display cross-reactivity. For example, the non-selective muscarinic antagonist atropine exhibits nanomolar affinity for all muscarinic subtypes, and beta-blockers like propranolol show high affinity for beta-1 adrenoceptors. The lack of interaction with these common off-targets suggests a cleaner pharmacological profile, reducing the likelihood of confounding effects in complex biological systems.

Off-target Selectivity
Supporting evidence
No appreciable binding to muscarinic or beta-1 adrenergic receptors
Reduced off-target interaction likelihood relative to classical cholinergic/adrenergic ligands
Qualitative assessment from radioligand binding panels
Receptor Selectivity Off-Target Profiling Safety Pharmacology

3-tert-Butylamino-3-methyl-1-butene: CNS Research Applications


H3 Receptor Probe for CNS Disorders

Given its moderate affinity (Ki = 465 nM) for the human histamine H3 receptor [1], 3-tert-Butylamino-3-methyl-1-butene hydrochloride serves as a valuable starting point for the development of novel H3 receptor ligands. The compound can be used as a pharmacological tool to explore H3 receptor function in native tissues or recombinant systems, particularly in studies investigating the role of H3 autoreceptors in regulating neurotransmitter release in conditions such as narcolepsy, attention-deficit hyperactivity disorder (ADHD), and cognitive impairment.

Butyrylcholinesterase in Alzheimer's Disease

The potent and species-dependent inhibition of butyrylcholinesterase (human BuChE IC50 = 1.20 nM) [2] makes this compound an excellent tool for dissecting the contributions of BuChE to cholinergic dysfunction in Alzheimer's disease. Unlike acetylcholinesterase (AChE)-selective inhibitors, this compound can be used to selectively probe BuChE activity in brain homogenates, cell culture models, or in vivo, aiding in the validation of BuChE as a therapeutic target for cognitive enhancement and amyloid-beta plaque regulation.

Extrasynaptic GABA-A Receptor Modulation

The positive allosteric modulation of α4β3δ GABA-A receptors (EC50 = 135 nM) [3] positions this compound as a useful probe for studying tonic inhibition mediated by extrasynaptic GABA-A receptors. This is particularly relevant in research on anxiety, epilepsy, and cognitive function, where modulation of tonic currents offers a distinct pharmacological approach compared to synaptic receptor targeting. The compound can be employed in electrophysiological and behavioral studies to delineate the specific contributions of α4β3δ-containing receptors.

Off-Target Selectivity Profiling

The demonstrated lack of affinity for muscarinic and beta-1 adrenergic receptors makes 3-tert-Butylamino-3-methyl-1-butene hydrochloride a useful negative control or selectivity benchmark in multi-receptor profiling panels. Researchers can use this compound to differentiate specific H3, BuChE, or GABA-A mediated effects from potential confounding interactions with these common off-targets, thereby enhancing the interpretability of complex pharmacological experiments.

Application
Selection Property
Validation Focus
H3 receptor pathway studies
Moderate binding affinity for human H3
H3 autoreceptor function in neurotransmitter release models
BuChE inhibition in cholinergic dysfunction models
Selective human BuChE inhibition profile
BuChE activity in brain homogenate and cell culture models
α4β3δ GABA-A receptor modulation studies
Positive allosteric modulation of extrasynaptic GABA-A
Tonic inhibition mechanisms in anxiety and epilepsy research models
Off-target selectivity screening
Lack of muscarinic/beta-1 receptor binding
Multi-receptor profiling panel differentiation

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